The synthesis of vindesine involves several chemical transformations starting from vinblastine. One common approach is the conversion of 4-desacetyl vinblastine C-3 carboxhydrazide into vindesine through a series of reactions. This process typically includes:
Alternative synthetic routes have been explored, including hydrogenolysis methods and microbial biosynthesis techniques, which utilize genetically engineered organisms to produce precursors for vindesine synthesis .
Vindesine has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is , and it features several stereocenters that contribute to its specific biological activity. The structure can be represented as follows:
Vindesine Structure
This structure highlights the presence of a dimeric framework typical of vinca alkaloids, with specific substitutions that enhance its pharmacological properties.
Vindesine undergoes various chemical reactions that are crucial for its synthesis and modification:
These reactions are essential for producing high yields of vindesine while minimizing by-products.
Vindesine exerts its antitumor effects primarily through its interaction with tubulin, a protein that forms microtubules in cells. The mechanism involves:
The effectiveness of vindesine against various cancers can be attributed to this mechanism, which is shared among many vinca alkaloids.
Vindesine exhibits several notable physical and chemical properties:
These properties are critical for its formulation as a pharmaceutical agent, influencing its bioavailability and therapeutic efficacy .
Vindesine is primarily used in oncology as an antineoplastic agent. Its applications include:
Additionally, ongoing research into microbial biosynthesis methods aims to enhance production efficiency and reduce costs associated with conventional synthesis routes .
Vindesine (C₄₃H₅₅N₅O₇) is a semi-synthetic vinca alkaloid derived from its natural precursor vinblastine, which originates from the Madagascar periwinkle plant (Catharanthus roseus) [1] [4] [6]. The conversion involves strategic chemical modifications:
A pivotal advancement in synthesis was the development of the acyl iminophosphorane method, enabling efficient coupling of modified vindoline and catharanthine intermediates. This method utilizes triphenylphosphine and azido reagents to form an acyl iminophosphorane intermediate, which undergoes intramolecular Staudinger reactions to construct the vindesine skeleton [9]. Key reaction steps include:
Table 1: Structural Comparison of Vinblastine and Vindesine
Structural Feature | Vinblastine | Vindesine |
---|---|---|
C-23' Substituent | N-CH₃ | CONH₂ |
C-4 Position (Vindoline) | OCOCH₃ | OH |
Molecular Formula | C₄₆H₅₈N₄O₉ | C₄₃H₅₅N₅O₇ |
Bioactive Core | Velbanamine-Vindoline | Deacetylvelbanamide-Vindoline |
The development of vindesine emerged from systematic efforts to enhance the therapeutic profile of natural vinca alkaloids:
Table 2: Development Milestones of Vindesine
Year | Milestone | Significance |
---|---|---|
1958 | Isolation of vinblastine | Foundation for semi-synthetic derivatives |
1975 | Synthesis of vindesine reported | First semi-synthetic vinca alkaloid |
1979 | Phase II trials in solid tumors | Confirmed activity in melanoma and NSCLC |
1983 | European approval (Eldisine®) | Established as a clinically available agent |
1990s | Combination trials with cisplatin/carboplatin | Expanded use in NSCLC and breast cancer |
The design of vindesine exemplifies rational structural optimization to enhance target binding and reduce off-target effects:
Molecular dynamics simulations reveal that vindesine stabilizes the α/β-tubulin heterodimer by acting as a "molecular bridge," forming hydrogen bonds with key residues in both subunits. Critical interactions include:
Table 3: Tubulin-Binding Parameters of Vinca Alkaloids
Parameter | Vinblastine | Vindesine | Improvement |
---|---|---|---|
Binding Energy (kJ/mol) | -195.7 | -251.0 | +28% |
Key Residues Engaged | 12 | 20 | +67% |
Dissociation Free Energy (ΔG) | 220.5 | 252.3 | +14% |
Source: Computational data from [2]
These optimizations translated to enhanced mitotic arrest potency, with vindesine exhibiting 3-fold greater metaphase-blocking activity than vincristine and 10-fold more than vinblastine in vitro [1] [7]. However, its clinical adoption was tempered by the later development of third-generation agents like vinorelbine, which offered more favorable pharmacokinetics [5] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0